![molecular formula C6H13NO2 B1460911 (R)-4-Methyl-2-(hydroxymethyl)morpholine CAS No. 1159598-35-2](/img/structure/B1460911.png)
(R)-4-Methyl-2-(hydroxymethyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of modified morpholino monomers, such as “®-4-Methyl-2-(hydroxymethyl)morpholine”, can be performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .Scientific Research Applications
Molar Excess Enthalpy in Aqueous Systems
Research on the molar excess enthalpies of aqueous piperazine derivatives, including morpholine variants, highlights their significance in understanding solution behavior and thermodynamic properties. These studies contribute to the fields of chemical thermodynamics and solution chemistry, aiding in the design of more efficient chemical processes and solvent systems (Poozesh, Rayer, & Henni, 2015).
Asymmetric Catalysis
The development of new ligands for asymmetric catalysis from morpholine derivatives showcases their application in synthesizing enantiomerically pure compounds. This is crucial for pharmaceutical synthesis where the stereochemistry of drug molecules affects their efficacy and safety (Jones & Richards, 2001).
Synthesis of Morpholine Derivatives
The synthesis of specific morpholine derivatives, such as 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, demonstrates the versatility of morpholine in organic synthesis. These methods offer insights into creating diverse chemical structures with potential applications in medicinal chemistry and drug development (Tan Bin, 2011).
Enantiomerically Pure Morpholines
Efforts in synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines underline the importance of morpholine derivatives in creating molecules with specific stereochemical configurations. These compounds are valuable for research in stereochemistry and enantioselective synthesis (Breuning, Winnacker, & Steiner, 2007).
Complexation Equilibria in Biological Studies
Investigations into the complexation equilibria of metal ions with morpholine derivatives in biological buffer systems contribute to bioinorganic chemistry. Understanding these interactions is essential for studying metal ion behavior in biological systems, which has implications for biochemistry and pharmacology (Gupta, Taha, & Lee, 2013).
Mechanism of Action
Target of Action
The primary targets of ®-4-Methyl-2-(hydroxymethyl)morpholine are RNA targets. This compound is used in the synthesis of modified morpholino monomers, which are crucial in the development of oligonucleotide therapies . These therapies work by interacting selectively with the RNA target, blocking the transfer of genetic information and, in turn, the production of degenerate proteins .
Mode of Action
®-4-Methyl-2-(hydroxymethyl)morpholine interacts with its RNA targets through the process of condensation under Lewis acid conditions . This interaction results in the synthesis of modified morpholino monomers, which are then used in the creation of oligonucleotide therapies .
Biochemical Pathways
The biochemical pathways affected by ®-4-Methyl-2-(hydroxymethyl)morpholine are primarily those involved in gene expression. The compound plays a crucial role in the synthesis of morpholino monomers, which are key components of oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with the RNA target, thereby blocking the transfer of genetic information .
Pharmacokinetics
These properties would impact the bioavailability of the compound and, consequently, the effectiveness of the resulting oligonucleotide therapies .
Result of Action
The primary result of the action of ®-4-Methyl-2-(hydroxymethyl)morpholine is the synthesis of modified morpholino monomers. These monomers are then used in the creation of oligonucleotide therapies, which have been shown to be effective in the treatment of diseases involved in gene expression . For example, two such therapies have been approved for the treatment of Duchenne muscular dystrophy .
Action Environment
The action of ®-4-Methyl-2-(hydroxymethyl)morpholine is influenced by various environmental factors. For instance, the condensation process under Lewis acid conditions, which is crucial to the compound’s interaction with its RNA targets, would be affected by factors such as temperature, pH, and the presence of other compounds . These factors could influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
[(2R)-4-methylmorpholin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTADGNSGCICTA-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297275 | |
Record name | (2R)-4-Methyl-2-morpholinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159598-35-2 | |
Record name | (2R)-4-Methyl-2-morpholinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159598-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-4-Methyl-2-morpholinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.